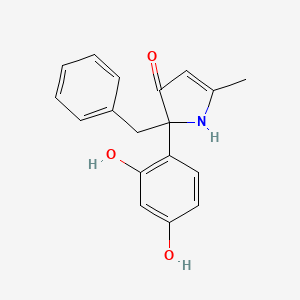
2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one is a complex organic compound with a unique structure that includes a pyrrole ring substituted with benzyl, dihydroxyphenyl, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and dihydroxyphenyl precursors with a pyrrole derivative under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrole
- 2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one derivatives
Uniqueness
Compared to similar compounds, this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Propiedades
Número CAS |
83392-61-4 |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
2-benzyl-2-(2,4-dihydroxyphenyl)-5-methyl-1H-pyrrol-3-one |
InChI |
InChI=1S/C18H17NO3/c1-12-9-17(22)18(19-12,11-13-5-3-2-4-6-13)15-8-7-14(20)10-16(15)21/h2-10,19-21H,11H2,1H3 |
Clave InChI |
LHNTWOMRAWMISU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(N1)(CC2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)
![tert-butyl (3R,6R)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14013216.png)
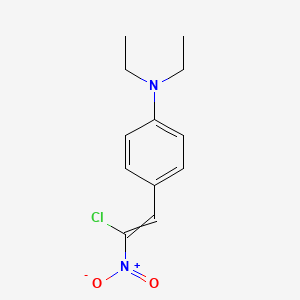
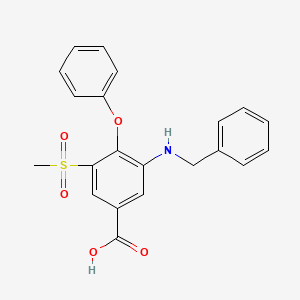
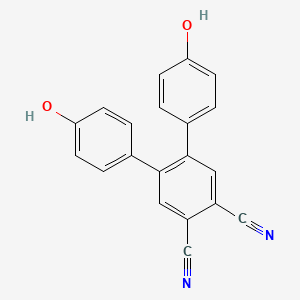
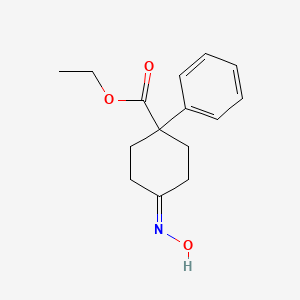
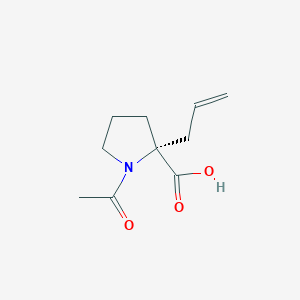
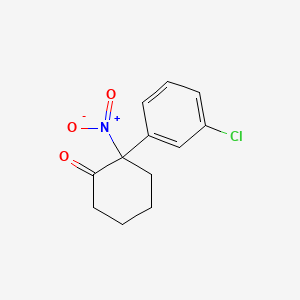
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

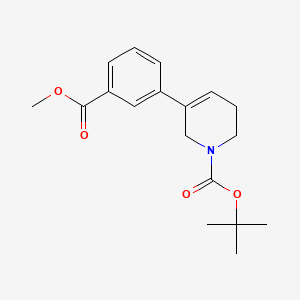

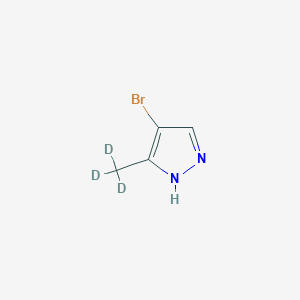
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
